Sodium5-chloropyrimidine-2-sulfinate

Description

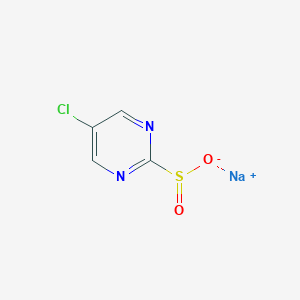

Sodium 5-chloropyrimidine-2-sulfinate (CAS: Not explicitly provided in evidence) is a sodium salt of a substituted pyrimidine sulfinic acid. Its molecular structure comprises a pyrimidine ring substituted with a chlorine atom at position 5 and a sulfinate (-SO₂⁻) group at position 2, coordinated with a sodium cation. Its stability in aqueous solutions and compatibility with polar solvents (e.g., water, DMSO) make it advantageous in medicinal chemistry workflows .

Properties

Molecular Formula |

C4H2ClN2NaO2S |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

sodium;5-chloropyrimidine-2-sulfinate |

InChI |

InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-4(7-2-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |

InChI Key |

VAXBIHJQIFDYBE-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-chloropyrimidine-2-sulfinate typically involves the reaction of 5-chloropyrimidine-2-sulfinic acid with a sodium base. One common method is to dissolve 5-chloropyrimidine-2-sulfinic acid in water and then add sodium hydroxide to the solution. The reaction mixture is stirred at room temperature until the formation of sodium 5-chloropyrimidine-2-sulfinate is complete. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for sodium 5-chloropyrimidine-2-sulfinate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloropyrimidine-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfides.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-chloropyrimidine-2-sulfinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 5-chloropyrimidine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it versatile in various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

5-Chloropyrimidine-2-sulfonic Acid

- Key Difference : Replaces the sulfinate (-SO₂⁻) group with a sulfonic acid (-SO₃H) group.

- Reactivity : Sulfonic acids are stronger acids and less nucleophilic than sulfinates, limiting their use in coupling reactions.

- Applications : Often employed as stabilizers or counterions rather than intermediates in synthesis.

Sodium 2-Pyrimidinesulfinate Derivatives

- Example : Sodium 4-methylpyrimidine-2-sulfinate.

- Comparison : The methyl group at position 4 enhances steric hindrance, reducing reactivity compared to the chlorine-substituted analog.

Functional Analogs

Ranitidine-Related Sulfur-Containing Compounds (Referenced in ) Example: Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) . Comparison: While both contain sulfur-based functional groups, Ranitidine derivatives feature sulphanyl (-S-) linkages and furan rings, whereas Sodium 5-chloropyrimidine-2-sulfinate utilizes a sulfinate group and a pyrimidine scaffold. The latter’s aromatic ring system and ionic character enhance its solubility and regioselectivity in heterocyclic synthesis.

Data Table: Comparative Properties

| Property | Sodium 5-Chloropyrimidine-2-sulfinate | 5-Chloropyrimidine-2-sulfonic Acid | Ranitidine Complex Nitroacetamide |

|---|---|---|---|

| Functional Group | -SO₂⁻ (sulfinate) | -SO₃H (sulfonic acid) | -S- (sulphanyl) |

| Solubility in Water | High | Very high | Moderate |

| Reactivity in SNAr Reactions | High (due to electron-withdrawing -SO₂⁻) | Low | Low (non-ionic sulfur group) |

| Typical Use | Coupling reactions | Stabilizers, surfactants | Pharmaceutical impurities |

Limitations of Available Evidence

This analysis extrapolates from structural analogs and general sulfinate chemistry. Further experimental studies are needed to validate these comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.